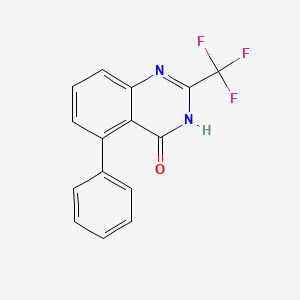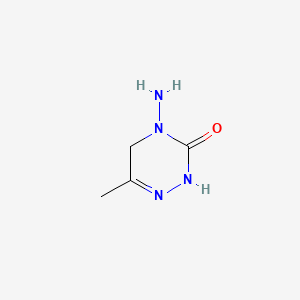
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine is an organic compound with the chemical formula C12H16ClFN2 It is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: The compound is employed in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-fluorobenzylamine: Shares the same benzyl group but lacks the piperidine ring.
4-(3-Chloro-4-fluorobenzyl)piperidine: Similar structure but with different substitution patterns.
1-(2,4-Dichlorobenzyl)-4-piperidinamine: Contains a dichlorobenzyl group instead of the chloro-fluorobenzyl group.
Uniqueness: 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine is unique due to the specific combination of the piperidine ring and the 3-chloro-4-fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H16ClFN2 |
|---|---|
Molekulargewicht |
242.72 g/mol |
IUPAC-Name |
1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16ClFN2/c13-11-7-9(1-2-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 |
InChI-Schlüssel |
ALGMTGVLDUQQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]phenol](/img/structure/B8715336.png)








